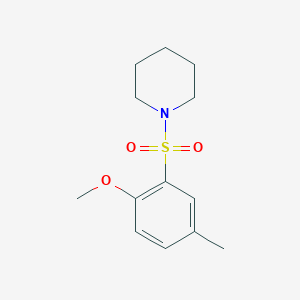
methyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether is an organic compound with the molecular formula C13H19NO3S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a sulfonyl group attached to a methoxy-methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
methyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[(2-Hydroxy-5-methylphenyl)sulfonyl]piperidine.
Reduction: Formation of 1-[(2-Methoxy-5-methylphenyl)sulfanyl]piperidine.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
methyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of methyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-[(2-Methoxyphenyl)sulfonyl]piperidine
- 1-[(2-Methylphenyl)sulfonyl]piperidine
- 1-[(2-Methoxy-4-methylphenyl)sulfonyl]piperidine
Uniqueness
methyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC名 |
1-(2-methoxy-5-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H19NO3S/c1-11-6-7-12(17-2)13(10-11)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 |
InChIキー |
QNPRMNJMVMLNHH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
正規SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



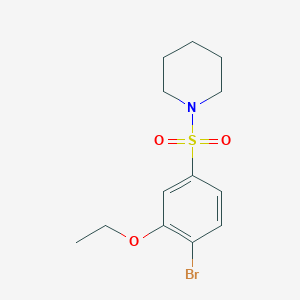
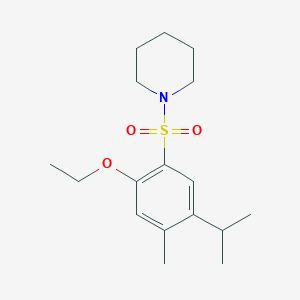
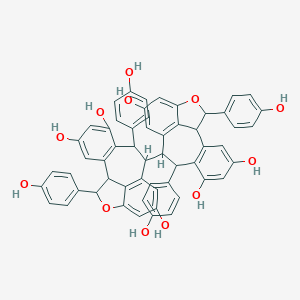

![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether](/img/structure/B230946.png)
![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
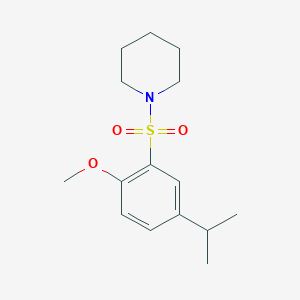
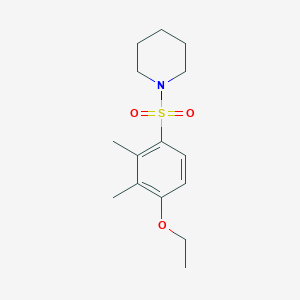
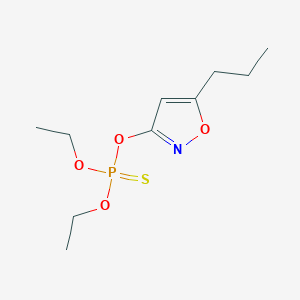
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
